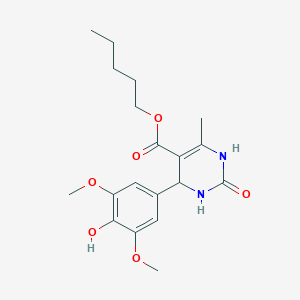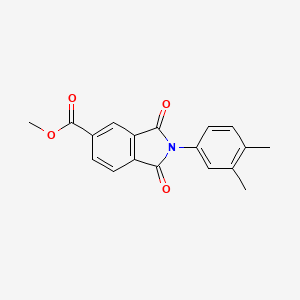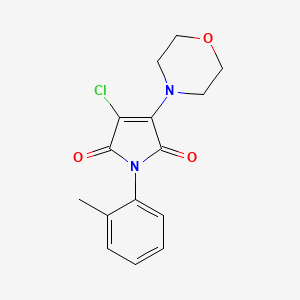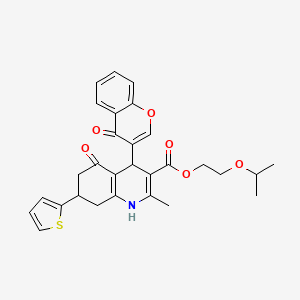![molecular formula C26H31N3O4S2 B11623046 N,N-diethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline](/img/structure/B11623046.png)
N,N-diethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-二乙基-4-{1-[(4-甲基苯基)磺酰基]-3-(苯磺酰基)咪唑烷-2-基}苯胺: 是一种复杂的 органическое соединение,以其独特的结构为特征,该结构包括一个被磺酰基取代的咪唑烷环和一个苯胺部分
准备方法
合成路线和反应条件: N,N-二乙基-4-{1-[(4-甲基苯基)磺酰基]-3-(苯磺酰基)咪唑烷-2-基}苯胺的合成通常涉及多步有机反应。关键步骤包括:
咪唑烷环的形成: 这可以通过在酸性或碱性条件下使合适的二胺与醛或酮环化来实现。
磺酰基的引入: 磺酰化反应是在碱(如吡啶或三乙胺)存在下使用磺酰氯进行的。
苯胺部分的连接: 此步骤涉及亲核取代反应,其中引入苯胺衍生物。
工业生产方法: 该化合物的工业生产很可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在苯胺部分,导致形成亚硝基或硝基衍生物。
还原: 磺酰基的还原可以生成硫醇衍生物。
取代: 化合物中的芳香环可以参与亲电芳香取代反应,从而实现进一步的功能化。
常用试剂和条件:
氧化: 如高锰酸钾或三氧化铬等试剂。
还原: 如氢化铝锂或在催化剂存在下的氢气等试剂。
取代: 条件通常涉及使用路易斯酸,如氯化铝。
主要产物:
氧化: 亚硝基或硝基衍生物。
还原: 硫醇衍生物。
取代: 各种取代的芳香族化合物。
科学研究应用
化学:
催化: 该化合物可用作过渡金属催化中的配体,促进各种有机转化。
合成: 它用作合成更复杂分子的中间体。
生物学和医学:
药物开发:
生物探针: 用于设计研究生物过程的探针。
工业:
材料科学: 用于开发具有特定特性(如导电性或荧光性)的先进材料。
聚合物化学: 掺入聚合物中以赋予所需的特性。
作用机制
N,N-二乙基-4-{1-[(4-甲基苯基)磺酰基]-3-(苯磺酰基)咪唑烷-2-基}苯胺发挥作用的机制很大程度上取决于它与分子靶标的相互作用。磺酰基可以参与氢键和静电相互作用,而芳香环可以参与π-π堆积相互作用。这些相互作用会影响化合物对各种生物靶标的结合亲和力和特异性,从而调节生化途径。
相似化合物的比较
类似化合物:
- N,N-二乙基-4-{1-[(4-氯苯基)磺酰基]-3-(苯磺酰基)咪唑烷-2-基}苯胺
- N,N-二乙基-4-{1-[(4-甲氧基苯基)磺酰基]-3-(苯磺酰基)咪唑烷-2-基}苯胺
独特性: N,N-二乙基-4-{1-[(4-甲基苯基)磺酰基]-3-(苯磺酰基)咪唑烷-2-基}苯胺中存在4-甲基苯基基团赋予了独特的电子和空间特性,这些特性会影响其反应性和与其他分子的相互作用。这使得它与具有不同取代基的类似物相比具有独特性。
属性
分子式 |
C26H31N3O4S2 |
|---|---|
分子量 |
513.7 g/mol |
IUPAC 名称 |
4-[1-(benzenesulfonyl)-3-(4-methylphenyl)sulfonylimidazolidin-2-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C26H31N3O4S2/c1-4-27(5-2)23-15-13-22(14-16-23)26-28(34(30,31)24-9-7-6-8-10-24)19-20-29(26)35(32,33)25-17-11-21(3)12-18-25/h6-18,26H,4-5,19-20H2,1-3H3 |
InChI 键 |
DYMDTYKJLVWRMD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11622964.png)
![(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622965.png)


![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622993.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11623007.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11623014.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623015.png)
![11-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide](/img/structure/B11623016.png)
![ethyl (2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623018.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazinyl]ethanol](/img/structure/B11623023.png)



